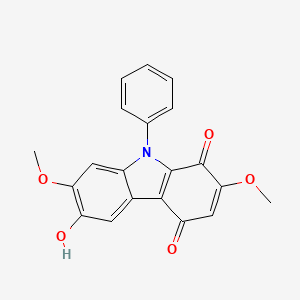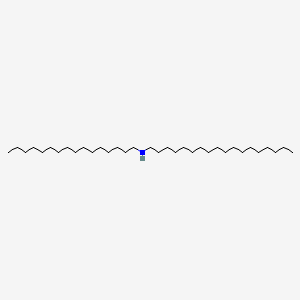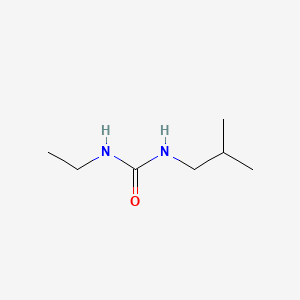
Tetranorbornylmanganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranorbornylmanganese is an organometallic compound with the formula Mn(nor)₄, where “nor” represents the 1-norbornyl ligand. This compound is part of the larger family of metal tetranorbornyls, which are known for their stability and unique structural properties. This compound, in particular, is notable for its tetrahedral geometry and high oxidation state of +4, making it a subject of interest in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetranorbornylmanganese is typically synthesized through the reaction of manganese halides with 1-norbornyllithium. The process involves the following steps:
Reaction with Alkyllithium: Manganese(IV) bromide reacts with 1-norbornyllithium in an inert atmosphere, usually in a solvent like pentane or hexane.
Filtration and Recrystallization: The reaction mixture is filtered to remove byproducts, and the filtrate is subjected to recrystallization to obtain pure this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tetranorbornylmanganese undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Substitution: The norbornyl ligands can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Substitution Reagents: Organolithium or Grignard reagents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Manganese oxides.
Substitution Products: Various organomanganese compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tetranorbornylmanganese has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organomanganese compounds and as a catalyst in organic reactions.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives are studied for potential therapeutic uses.
Industry: It is explored for use in materials science, particularly in the development of new polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of tetranorbornylmanganese involves its ability to undergo redox reactions, where it can donate or accept electrons. This property is crucial in catalytic processes where it facilitates the transformation of substrates. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new bonds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
- Tetrakis(1-norbornyl)cobalt(IV)
- Tetrakis(1-norbornyl)chromium(IV)
- Tetrakis(1-norbornyl)molybdenum(IV)
Comparison: Tetranorbornylmanganese is unique due to its high oxidation state and tetrahedral geometry, which confer high stability and reactivity. Compared to its cobalt, chromium, and molybdenum counterparts, tetranorbornyl
Propiedades
Número CAS |
36333-79-6 |
|---|---|
Fórmula molecular |
C28H44Mn-4 |
Peso molecular |
435.6 g/mol |
InChI |
InChI=1S/4C7H11.Mn/c4*1-2-7-4-3-6(1)5-7;/h4*6H,1-5H2;/q4*-1; |
Clave InChI |
NNEKBDYDWPDVMS-UHFFFAOYSA-N |
SMILES canónico |
C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
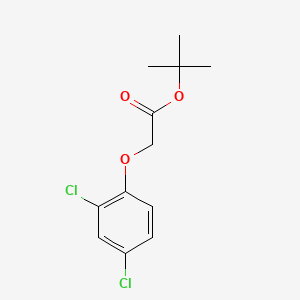

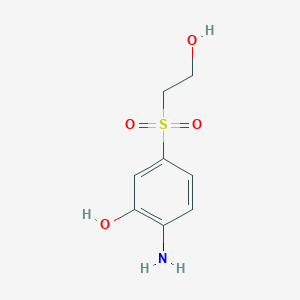
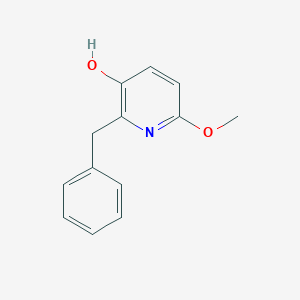
![5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14668709.png)
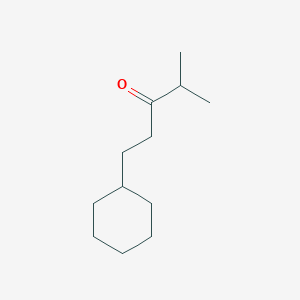
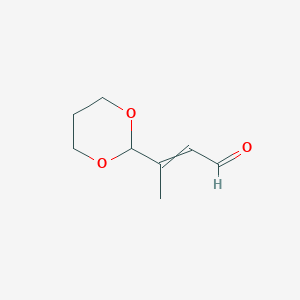

![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
